2-acetamido-7-methylpteridin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(7-methyl-4-oxo-3H-pteridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-4-3-10-6-7(11-4)13-9(12-5(2)15)14-8(6)16/h3H,1-2H3,(H2,11,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTUOTZUADPCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=O)NC(=NC2=N1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Acetamido 7 Methylpteridin 4 3h One
De Novo Synthesis Approaches for Pteridine (B1203161) Skeletons
The de novo synthesis of the pteridine ring system is fundamental to accessing a wide array of substituted derivatives, including 2-acetamido-7-methylpteridin-4(3H)-one. These methods typically involve the construction of the pyrazine (B50134) ring onto a pre-existing, appropriately substituted pyrimidine (B1678525) precursor. nih.gov The choice of synthetic route is often dictated by the desired substitution pattern on the final pteridine product.
Condensation Reactions in Pteridine Synthesis
Condensation reactions are the most prevalent strategies for assembling the bicyclic pteridine core. These methods unite a 1,2-diamine-substituted pyrimidine with a 1,2-dicarbonyl compound or its synthetic equivalent to form the pyrazine portion of the molecule.
Several classical named reactions are central to this approach:
Gabriel-Isay Condensation : This is a widely utilized method that involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, such as a diketone or ketoaldehyde. nih.gov The reaction proceeds through the formation of two Schiff base intermediates, followed by cyclization and dehydration to yield the pteridine. nih.gov When an unsymmetrical dicarbonyl compound is used, the reaction can lead to a mixture of regioisomers. nih.gov
Timmis Reaction : To overcome the regioselectivity issues associated with the Gabriel-Isay condensation, the Timmis reaction offers a valuable alternative. This method involves the condensation of a 6-amino-5-nitrosopyrimidine with a compound containing an active methylene group (e.g., a ketone or nitrile). nih.gov The reaction is typically base-catalyzed and proceeds via a different mechanism that ensures a single, specific regioisomer is formed. nih.gov
Polonovski–Boon Cyclization : This approach utilizes a 6-chloro-5-nitropyrimidine and an α-amino carbonyl compound. nih.gov A key advantage of this method is its ability to produce reduced dihydropteridine derivatives, which can then be oxidized to the fully aromatic pteridine if desired. nih.gov
These foundational reactions provide a robust toolkit for chemists to construct the pteridine skeleton with various substituents at different positions.
| Reaction Name | Pyrimidine Precursor | Second Reactant | Key Feature |
| Gabriel-Isay Condensation | 5,6-Diaminopyrimidine | 1,2-Dicarbonyl compound | Versatile, but can produce regioisomers with unsymmetrical dicarbonyls. nih.govnih.gov |
| Timmis Reaction | 6-Amino-5-nitrosopyrimidine | Active methylene compound | Highly regioselective. nih.govnih.gov |
| Polonovski–Boon Cyclization | 6-Chloro-5-nitropyrimidine | α-Amino carbonyl compound | Can provide access to reduced dihydropteridines. nih.gov |
Targeted Synthesis of this compound and Related Derivatives
The specific synthesis of this compound can be logically approached by first constructing the 2-amino-7-methylpteridin-4(3H)-one core, followed by acetylation of the 2-amino group.
Acetylation Strategies for Aminopteridines
The introduction of an acetamido group at the C2 position of the pteridine ring is a straightforward chemical transformation. This is typically achieved through the acetylation of the corresponding 2-aminopteridine precursor. Standard laboratory procedures for the N-acetylation of amino-heterocycles are applicable.
A common and effective method involves treating the 2-aminopteridine with an acetylating agent such as acetic anhydride, often in a suitable solvent like pyridine. nih.gov The reaction proceeds via nucleophilic attack of the exocyclic amino group on the carbonyl carbon of the acetic anhydride, leading to the formation of the N-acetylated product. The use of acetyl chloride is another viable strategy for this transformation. nih.gov
Methylation and Alkylation Strategies at Position 7
Introducing a methyl group specifically at the C7 position of the pteridine ring is a critical step that relies on controlling the regioselectivity of the ring-forming condensation reaction. The Gabriel-Isay condensation is particularly relevant here.
To synthesize a 7-methylpteridine, a 5,6-diaminopyrimidine is condensed with an unsymmetrical 1,2-dicarbonyl compound, specifically methylglyoxal. researchgate.net Mechanistic studies and empirical observations have shown that under neutral or standard reaction conditions, the condensation of 5,6-diaminopyrimidines with unsymmetrical α-ketoaldehydes, like methylglyoxal, predominantly yields the 7-substituted pteridine isomer. nih.govnih.gov This selectivity is attributed to the initial nucleophilic attack occurring between the more reactive amino group of the pyrimidine and the more electrophilic aldehyde carbonyl of the dicarbonyl compound. nih.gov Therefore, the reaction between 2,5,6-triaminopyrimidin-4(3H)-one and methylglyoxal is the established route to 2-amino-7-methylpteridin-4(3H)-one, the direct precursor to the target compound.
Precursor Compounds and Intermediate Transformations
The synthesis of complex molecules often involves the preparation and transformation of key intermediates. In pteridine chemistry, functional group interconversions on a pre-formed pteridine ring are a common strategy to access diverse derivatives.
Synthesis of 2-Acetamido-6-formylpteridin-4(3H)-one and Derivatives
The compound 2-acetamido-6-formylpteridin-4(3H)-one, also known as Acetyl-6-formylpterin (Ac-6-FP), serves as an important precursor and is a known degradation product of folic acid. usbio.net Its structure is closely related to the target compound, differing by the presence of a formyl group at C6 instead of a methyl group at C7.
Reduction and Oxidation Reactions of Pteridine Intermediates
The redox chemistry of the pteridine ring system is fundamental to its biological function and chemical synthesis. Pteridines can exist in fully oxidized, dihydro, and tetrahydro forms, with the interconversion between these states being crucial for their role as cofactors in various enzymatic reactions. nih.gov
Oxidation of Reduced Pteridines: The non-enzymatic oxidation of tetrahydropteridines is a significant reaction, as it relates to the role of reduced pterins as coenzymes. annualreviews.org The initial product of both non-enzymatic and phenylalanine hydroxylase-catalyzed oxidation of tetrahydropteridines is an unstable quinonoid-dihydropteridine intermediate. annualreviews.orgresearchgate.net This quinonoid species is a tautomer of the more stable 7,8-dihydropteridine and is readily converted to it. annualreviews.org The presence of two carbonyl groups in the pyrimidine ring, as seen in lumazines, increases the oxidation potential. mdpi.com
Enzymatic oxidation is also a key process. For instance, the enzyme dihydropterin oxidase catalyzes the oxidation of 7,8-dihydropterin (B103510) to pterin (B48896). mdpi.comnih.gov Similarly, xanthine (B1682287) dehydrogenase can hydroxylate the pteridine ring at different positions. mdpi.comnih.gov The permanganate oxidation of pteridine derivatives has been studied, suggesting a mechanism involving electron transfer to form a free radical intermediate, which then reacts further. ubc.ca
Reduction of Oxidized Pteridines: The reduction of the pteridine ring has been investigated using various chemical and catalytic methods. anu.edu.au Dihydropterins are common intermediates in metabolic reactions, while tetrahydropterins are often the active cofactors. mdpi.com The reduction of oxidized pterins is essential for regenerating these cofactors. For example, dihydrofolate reductase is a key enzyme that reduces dihydrofolate to tetrahydrofolate. brynmawr.edu
Chemical reducing agents like potassium borohydride and sodium dithionite have been employed to reduce hydroxypteridines. anu.edu.au These reductions can lead to either tetrahydro- or dihydropteridines, depending on the substitution pattern of the pteridine ring. anu.edu.au A process for the reduction of pterins to their corresponding 5,6,7,8-tetrahydropterins using an alkali metal boron hydride (like sodium borohydride) in the presence of a catalytic amount of a water-soluble Pb(II)-salt has been patented. google.com Catalytic hydrogenation over palladium, platinum, or Raney nickel is another effective method for pteridine reduction. anu.edu.au
| Reaction Type | Reactant (Intermediate) | Key Reagents/Enzymes | Product | Significance |
| Oxidation | Tetrahydropteridine | O₂, Phenylalanine hydroxylase | Quinonoid-dihydropteridine | Intermediate in enzymatic hydroxylation and cofactor regeneration. annualreviews.orgresearchgate.net |
| Oxidation | 7,8-Dihydropterin | Dihydropterin oxidase | Pterin | Biosynthesis of various pteridine pigments and cofactors. mdpi.comnih.gov |
| Oxidation | 7,8-Dihydropterin | Xanthine dehydrogenase | Hydroxylated Pterins | Adds hydroxyl groups at specific positions of the ring. mdpi.com |
| Reduction | Oxidized Pteridines | Potassium borohydride, Sodium dithionite | Dihydro- or Tetrahydropteridines | Chemical synthesis of reduced pteridines. anu.edu.au |
| Reduction | Dihydrofolate | Dihydrofolate Reductase (DHFR) | Tetrahydrofolate | Essential step in folate metabolism and DNA synthesis. brynmawr.edu |
| Reduction | Pterins (e.g., Folic Acid) | Sodium borohydride, cat. Pb(II)-salt | 5,6,7,8-Tetrahydropterins | Industrial process for producing active cofactors. google.com |
Green Chemistry Approaches in Pteridine Synthesis
The principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds, including pteridines. unibo.it The development of environmentally benign synthetic protocols is crucial, particularly in the pharmaceutical industry where pteridine derivatives are common. unibo.itacs.org
Key green chemistry strategies applicable to pteridine synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or performing reactions under neat (solvent-free) conditions can significantly reduce environmental impact. nih.gov
Catalysis: Employing catalysts (as discussed in section 2.5) reduces the need for stoichiometric reagents, leading to higher atom economy and less waste. acs.org
Energy Efficiency: Using alternative energy sources like microwave irradiation can shorten reaction times and reduce energy consumption. Microwave-assisted synthesis has been shown to be effective for preparing pteridine derivatives, offering high yields in reduced time. researchgate.net
One-Pot Procedures: Designing syntheses where multiple steps are performed in a single reaction vessel without isolating intermediates (a one-pot procedure) simplifies processes and minimizes solvent use and waste. nih.gov
Biocatalysis: The use of enzymes in synthesis offers high selectivity under mild conditions, representing a key green chemistry technology. nih.gov For instance, enzymes like dihydropteroate synthetase are involved in the biosynthesis of pteridines and could be harnessed for synthetic applications. wikipedia.org
A novel, one-pot green synthesis for imidazolidin-4-ones, which share structural motifs with some pteridine precursors, has been developed under neat conditions, achieving high yields and avoiding hazardous solvents. nih.gov While specific, comprehensive green syntheses for this compound are not widely detailed in the reviewed literature, the application of these principles, such as those used in the manufacture of the related drug Sitagliptin, demonstrates the potential for greener pteridine synthesis. nih.gov
Catalytic Methods in Pteridine Synthesis
Catalytic methods are indispensable in modern organic synthesis for their efficiency and selectivity. In pteridine chemistry, catalysis is primarily used for two purposes: the construction of the core heterocyclic ring system and the late-stage functionalization of pre-formed pteridine scaffolds.
Synthesis of the Pteridine Ring: While classical condensation reactions like the Gabriel-Isay and Timmis methods are common for building the pteridine ring, modern catalytic approaches are being developed. nih.govbrynmawr.edu For example, transition metal catalysis can facilitate the necessary bond formations.
Functionalization of the Pteridine Ring: The modification of the pteridine core is often challenging due to the low solubility and reactivity of the parent compounds. mdpi.com Catalytic cross-coupling reactions have emerged as a powerful tool to overcome these limitations. Palladium-catalyzed reactions, such as the Sonogashira and Suzuki couplings, are particularly valuable for introducing substituents at specific positions. mdpi.com
These reactions typically require a pteridine precursor bearing a leaving group, such as a chlorine or tosylate group, at the position to be functionalized. For example, a 6-chloropterin or a 6-tosylpterin can serve as a versatile intermediate for the synthesis of novel pterin derivatives through cross-coupling. mdpi.comnih.gov This strategy allows for the introduction of a wide range of carbon-based substituents, significantly expanding the chemical diversity of accessible pteridine analogues. mdpi.com
| Catalytic Method | Catalyst | Application | Example Reaction |
| Sonogashira Coupling | Palladium complex (e.g., PdCl₂(dppf)) | C-C bond formation (alkynylation) | Coupling of a 6-halopteridine with a terminal alkyne. nih.govmdpi.com |
| Suzuki Coupling | Palladium complex | C-C bond formation (arylation/vinylation) | Coupling of a 6-tosylpterin with a boronic acid. mdpi.comnih.gov |
| Amination | Transition metal catalysts (e.g., Pd, Ir) | C-N bond formation | Allylic amination of precursor molecules for heterocycle synthesis. acs.org |
These catalytic methods provide efficient and modular routes to novel pteridine derivatives that would be difficult to access through traditional condensation approaches, facilitating the exploration of their chemical and biological properties. researchgate.netmdpi.com
Structural Modifications and Derivative Chemistry of 2 Acetamido 7 Methylpteridin 4 3h One
Systematic Modification of the Pteridine (B1203161) Ring System
Modifications at the Pyrazine (B50134) Moiety (Region B)
The pyrazine portion of the pteridine ring system offers several sites for chemical modification. The Gabriel–Isay condensation, a classical method for pteridine synthesis, involves the reaction of a 4,5-diaminopyrimidine (B145471) with a dicarbonyl compound. mdpi.comnih.gov The use of unsymmetrical dicarbonyl compounds in this reaction can lead to the formation of regioisomers, with substitution occurring at either the C-6 or C-7 position. nih.gov Typically, the reaction favors the formation of the 7-substituted isomer. nih.gov
Further functionalization can be achieved on the pre-formed pteridine ring. For instance, new carbon-carbon bonds can be created at the C-7 position of the pyrazine ring through reaction with a Grignard reagent, followed by oxidation. pharmaffiliates.com Additionally, palladium-catalyzed cross-coupling reactions, such as the Heck coupling, allow for the introduction of alkyne groups onto a halogenated pyrazine ring. nih.gov The fused pteridine nucleus is also known to form nucleophilic adducts with reagents like water, alcohols, and amines, with these additions often occurring at the C-7 position. pharmaffiliates.com
Impact of C-7 Methylation on Pteridine Core
The presence of a methyl group at the C-7 position significantly influences the electronic properties and reactivity of the pteridine core. Studies on 7-methylpteridines have shown that this substitution can facilitate the α-ionization of the methyl group, leading to the formation of 7-alkylidenepteridines. mdpi.com This indicates an increased acidity of the methyl protons, making the C-7 methyl group a reactive handle for further synthetic transformations.
The position of substituents on the pyrazine ring has a discernible effect on the spectroscopic properties of the molecule. In nuclear magnetic resonance (NMR) spectroscopy, the chemical shifts of the protons on the pyrazine ring differ between C-6 and C-7 substituted isomers, allowing for their differentiation. rsc.org For example, in one study, the C-7 proton of a C-6 substituted pterin (B48896) resonated at 8.85 ppm, whereas the C-6 proton of the corresponding C-7 substituted isomer appeared at 8.56 ppm. rsc.org This difference in chemical shift reflects the distinct electronic environment created by the substituent at either position, highlighting the electronic impact of the C-7 methyl group on the pteridine core.
Synthesis of Analogues with Varied Substituents
The synthesis of analogues of 2-acetamido-7-methylpteridin-4(3H)-one with modified ring systems has been a strategy to explore new chemical space. By replacing the pyrazine or pyrimidine (B1678525) portion of the pteridine core with other heterocyclic systems, novel classes of compounds with potentially different properties can be accessed.
7-Azapteridine Analogues
7-Azapteridines, also known as pyrimido[5,4-e] mdpi.comnih.govnih.govtriazines, are analogues where the pyrazine ring is replaced by a 1,2,4-triazine (B1199460) ring. The synthesis of these compounds often starts from substituted pyrimidines. One established method involves the condensation of 6-hydrazinyluracil with various aromatic aldehydes to form hydrazones. acs.org Subsequent nitrosation with nitrous acid, followed by intramolecular cyclization, yields the pyrimido[5,4-e] mdpi.comnih.govnih.govtriazine core. acs.org
Another versatile approach is the one-pot, multi-component synthesis from vicinal amino-nitrile or amino-ethoxycarbonyl derivatives of azolo[5,1-c] mdpi.comnih.govnih.govtriazines. nih.gov In this method, heating the starting triazine derivative in a system containing an orthoformate (like triethylorthoformate), a primary amine, and acetic acid leads to the annelation of the pyrimidine ring, forming the tricyclic pyrimido[4,5-e] mdpi.comnih.govnih.govtriazolo[5,1-c] mdpi.comnih.govnih.govtriazine system. nih.gov
Table 1: Synthesis of 7-Azapteridine (Pyrimido[4,5-e] mdpi.comnih.govnih.govtriazolo[5,1-c] mdpi.comnih.govnih.govtriazin-6(7H)-one) Analogues nih.gov
| Starting Material | Reagents and Conditions | Product | Yield |
| 4-Amino-3-ethoxycarbonyl-7-methylsulfanyl mdpi.comnih.govnih.govtriazolo[5,1-c] mdpi.comnih.govnih.govtriazine | Triethylorthoformate, Propylamine, Acetic Acid, Toluene, Reflux | 7-Propyl-2-(methylthio)pyrimido[4,5-e] mdpi.comnih.govnih.govtriazolo[5,1-c] mdpi.comnih.govnih.govtriazin-6(7H)-one | 60% |
| 4-Amino-3-ethoxycarbonyl-7-methylsulfanyl mdpi.comnih.govnih.govtriazolo[5,1-c] mdpi.comnih.govnih.govtriazine | Triethylorthoformate, Isopropylamine, Acetic Acid, Toluene, Reflux | 7-Isopropyl-2-(methylthio)pyrimido[4,5-e] mdpi.comnih.govnih.govtriazolo[5,1-c] mdpi.comnih.govnih.govtriazin-6(7H)-one | 54% |
| 4-Amino-3-ethoxycarbonyl-7-methylsulfanyl mdpi.comnih.govnih.govtriazolo[5,1-c] mdpi.comnih.govnih.govtriazine | Triethylorthoformate, Butylamine, Acetic Acid, Toluene, Reflux | 7-Butyl-2-(methylthio)pyrimido[4,5-e] mdpi.comnih.govnih.govtriazolo[5,1-c] mdpi.comnih.govnih.govtriazin-6(7H)-one | 80% |
Quinazoline (B50416) Analogues
Quinazoline analogues are formed by replacing the pyrazine ring of the pteridine with a benzene (B151609) ring. A variety of synthetic methods have been developed for this class of compounds. acs.org Metal-catalyzed reactions are particularly prominent. For example, rhodium(II)-catalyzed trans-annulation of N-sulfonyl-1,2,3-triazoles with 2,1-benzisoxazoles provides a route to 2-aroylated quinazolines. Cobalt-catalyzed dehydrogenative annulation of 2-aminoaryl alcohols with nitriles also yields quinazoline derivatives under mild conditions. Copper-catalyzed tandem reactions of (2-halophenyl)methylamines with amidines have also been employed.
More traditional methods, such as the Gabriel synthesis, which involves the reaction of o-nitrobenzaldehyde and formamide (B127407) in the presence of zinc, are also used. Modern variations include the use of microwave-assisted synthesis and ultrasound-promoted reactions to improve efficiency. acs.org
Table 2: Selected Synthetic Methods for Quinazoline Analogues
| Method | Starting Materials | Catalyst/Reagents | Key Features |
| Rhodium-Catalyzed Trans-annulation | N-sulfonyl-1,2,3-triazoles, 2,1-benzisoxazoles | Rh(II) catalyst | Synthesis of 2-aroylated quinazolines. |
| Cobalt-Catalyzed Annulation | 2-Aminoaryl alcohols, Nitriles | Ligand-free Cobalt catalyst | Dehydrogenative synthesis under mild conditions. |
| Copper-Catalyzed Tandem Reaction | (2-Halophenyl)methylamines, Amidines | CuI catalyst, K₃PO₄, O₂ | Synthesis of functionalized quinazolines. |
| Aza-Wittig Reaction acs.org | Azides, Triphenylphosphine | Toluene, Heat | Tandem reaction to form fused quinazolines. |
Tetrahydropteridine Derivatives
Reduction of the pyrazine ring of the pteridine system leads to the formation of tetrahydropteridine derivatives. These compounds are often more reactive and susceptible to oxidation. pharmaffiliates.com A straightforward method for their synthesis is the direct catalytic hydrogenation of suitable pteridine precursors. For example, 2-amino-6-methyl-5,6,7,8-tetrahydro-4(3H)-pteridinone can be synthesized by the hydrogenation of 2-amino-6-hydroxy-5-phenylazo-4-pyrimidylamino-acetone over a platinum catalyst in trifluoroacetic acid. nih.gov This method is considered to have general applicability for the synthesis of various tetrahydropteridines from similar pyrimidine precursors. nih.gov
Another approach involves the reduction of a nitro-substituted pyrimidine intermediate. For instance, a polymer-supported synthesis can be employed where an amino acid is immobilized on a resin, followed by reaction with 4,6-dichloro-5-nitropyrimidine. After substitution with an amine, the nitro group is reduced using powdered zinc in acetic acid, which leads to simultaneous cyclization to form the dihydropteridinone or tetrahydropteridinone structure.
Stereochemical Considerations in Derivative Synthesis
The introduction of chiral centers into derivatives of this compound is a critical aspect of their design, as the stereochemistry often governs the biological activity and specificity of the resulting molecules. The synthesis of enantiomerically pure or enriched compounds requires careful consideration of stereoselective synthetic methods or the application of chiral resolution techniques.
The pteridine core itself is planar and achiral. Chirality is typically introduced through the modification of substituents attached to the ring. For instance, reactions at the N-3 position or the C-6 and C-7 positions can incorporate chiral moieties. When a substituent introduces a stereocenter, the product will be a racemic mixture unless a stereoselective synthetic route is employed.
Common strategies for achieving enantiomeric purity include:
Asymmetric Synthesis: This involves using chiral catalysts, auxiliaries, or reagents to favor the formation of one enantiomer over the other. For example, the reduction of a ketone precursor to a chiral alcohol can be achieved with high enantioselectivity using chiral reducing agents.
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. A chiral fragment can be attached to the pteridine scaffold, transferring its stereochemistry to the final product.
Chiral Resolution: When a racemic mixture is synthesized, the enantiomers can be separated. This can be accomplished through several methods:
Diastereomeric Crystallization: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by crystallization. The desired enantiomer is then recovered by removing the resolving agent.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The differential interaction of the enantiomers with the chiral stationary phase allows for their separation. This method has been successfully used for the resolution of various chiral heterocyclic compounds.
The absolute configuration of the separated enantiomers is typically determined using techniques such as X-ray crystallography of a single crystal or by spectroscopic methods like circular dichroism (CD) in comparison with standards of known configuration.
Table 1: Comparison of Chiral Resolution Techniques for Heterocyclic Compounds
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Scalable, cost-effective for large quantities. | Success is not guaranteed; requires suitable resolving agents and crystallization conditions. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution and purity; applicable to a wide range of compounds. | Can be expensive for large-scale separations; requires specialized columns and equipment. |
| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme, where one enantiomer reacts faster than the other. | High enantioselectivity; mild reaction conditions. | Enzyme stability and cost can be limiting factors; may require optimization for specific substrates. |
Functionalization for Biochemical Probes and Enzyme Studies
The functionalization of this compound is essential for its development as a biochemical probe or an enzyme inhibitor. These modifications are designed to introduce specific properties, such as fluorescence for detection, reactive groups for covalent labeling, or structural motifs that mimic the natural substrates or transition states of enzymes.
Biochemical Probes:
To serve as a biochemical probe, the pteridinone scaffold can be modified to include reporter groups. Pteridines themselves are often fluorescent, a property that can be modulated by the introduction of different functional groups. For instance, attaching a fluorescent dye or a quencher molecule can create a probe for studying biological processes through techniques like fluorescence resonance energy transfer (FRET).
Functionalization can also involve the introduction of "handles" for bioconjugation. These are chemically reactive groups that allow the pteridinone derivative to be attached to other biomolecules, such as proteins or nucleic acids. Common handles include:
Azides and Alkynes: For use in "click chemistry" (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition), a highly efficient and specific conjugation method.
Carboxylic Acids and Amines: For amide bond formation.
Thiols: For reaction with maleimides or for disulfide bond formation.
Enzyme Studies:
Derivatives of this compound can be designed as inhibitors for enzymes that recognize the pteridine core, such as dihydrofolate reductase (DHFR) or other pteridine-dependent enzymes. The design of these inhibitors often involves structure-activity relationship (SAR) studies, where a series of derivatives with systematic structural modifications are synthesized and their inhibitory activity is evaluated. mdpi.com
Key functionalization strategies for enzyme inhibition include:
Mimicking the Natural Substrate: The pteridinone core can be decorated with substituents that mimic the structure of the natural substrate of the target enzyme. This can lead to competitive inhibition.
Introduction of Reactive Groups: For irreversible inhibition, the molecule can be functionalized with a reactive group (a "warhead") that forms a covalent bond with a nucleophilic residue in the active site of the enzyme.
Targeting Allosteric Sites: Modifications can be designed to allow the derivative to bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity.
Molecular docking studies are often employed to predict the binding mode of the designed inhibitors within the enzyme's active site, guiding the synthetic efforts towards more potent and selective compounds.
Table 2: Examples of Functional Groups for Modifying Pteridinone Derivatives
| Functional Group | Purpose | Example Application |
| Azide (-N3) | Bioorthogonal ligation ("click chemistry") | Conjugation to a fluorescently labeled alkyne for imaging. |
| Alkyne (-C≡CH) | Bioorthogonal ligation ("click chemistry") | Conjugation to an azide-modified protein for pull-down assays. |
| Carboxylic Acid (-COOH) | Amide bond formation | Coupling to an amino-functionalized solid support for affinity chromatography. |
| Amine (-NH2) | Amide bond formation, salt formation | Derivatization to improve water solubility or for coupling to a carboxylated biomolecule. |
| Thiol (-SH) | Thioether or disulfide bond formation | Labeling with a maleimide-containing fluorophore. |
| Halogens (F, Cl, Br, I) | Modulation of electronic properties and binding interactions | Introduction of a bromine atom to serve as a handle for further cross-coupling reactions. |
Advanced Analytical and Spectroscopic Characterization
Comprehensive Structure Elucidation Techniques
The definitive identification of 2-acetamido-7-methylpteridin-4(3H)-one relies on a suite of spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic composition, connectivity, and functional groups.
High-Resolution Mass Spectrometry (HRMS) and Tandem MS (HRMS/MS-IMS)
High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For this compound (molecular formula: C₉H₉N₅O₂), HRMS would provide a highly accurate mass measurement of the molecular ion, which helps to confirm its elemental formula and distinguish it from isobaric compounds.
Ion Mobility Spectrometry (IMS) coupled with HRMS could provide an additional dimension of separation based on the ion's size, shape, and charge, further enhancing confidence in the identification.
Table 1: Illustrative HRMS Data for a Pteridine (B1203161) Derivative (Note: This is a hypothetical data table for illustrative purposes as specific data for the target compound is not available.)
| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |
|---|---|---|---|
| [M+H]⁺ | 220.0880 | 220.0875 | -2.3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.
¹H NMR: A proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the methyl protons of the acetamido group, the methyl protons at the 7-position, the aromatic proton on the pteridine ring, and the NH protons.
¹³C NMR: A carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and the pteridinone ring, and the carbons of the heterocyclic and methyl groups.
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, confirming the arrangement of the acetyl group, the methyl group, and the substitution pattern on the pteridine core. The characterization of acetylated xylans has been successfully achieved using such 2D NMR techniques. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values for illustrative purposes.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| C7-CH ₃ | ~2.5 | s |
| N-C(=O)-CH ₃ | ~2.2 | s |
| C6-H | ~8.0 | s |
| N3-H | ~11.0 | br s |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values for illustrative purposes.)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C =O (amide) | ~170 |
| C =O (pteridinone) | ~160 |
| C 2 | ~155 |
| C 4a | ~150 |
| C 8a | ~148 |
| C 7 | ~145 |
| C 6 | ~120 |
| N-C(=O)-C H₃ | ~24 |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like pteridines. The UV-Vis spectrum of this compound would be expected to show characteristic absorption maxima (λ_max_) due to the π-π* transitions within the aromatic pteridine ring system. The position and intensity of these bands can be influenced by substitution and the solvent environment. While specific spectra for this compound are not available, related pteridines show strong absorbance in the UV region, often with multiple bands.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:
N-H stretching of the amide and pteridinone ring (around 3200-3400 cm⁻¹)
C-H stretching of the methyl and aromatic groups (around 2900-3100 cm⁻¹)
C=O stretching of the amide and pteridinone carbonyls (typically in the range of 1650-1750 cm⁻¹)
C=N and C=C stretching of the pteridine ring (around 1500-1600 cm⁻¹)
Chromatographic Methods for Pteridine Analysis (e.g., HPLC, LC-MS)
Chromatographic methods are essential for the separation, purification, and quantification of pteridines from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pteridines. nih.gov A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, would be suitable for the analysis of this compound. Detection is often performed using a UV or fluorescence detector, as many pteridines are fluorescent.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov This is a powerful tool for the analysis of pteridines in biological matrices. An LC-MS method would provide the retention time of the compound from the HPLC separation and its mass-to-charge ratio from the MS, offering a high degree of specificity for identification and quantification. The development of LC-MS/MS methods has been crucial for the sensitive determination of various pterin (B48896) metabolites. nih.gov
Integrated Spectroscopic Approaches for Pteridine Structure Determination
For an unambiguous structure determination of a novel or synthesized compound like this compound, a single technique is rarely sufficient. An integrated approach, combining the data from all the aforementioned spectroscopic and chromatographic methods, is necessary.
The process typically begins with HRMS to confirm the elemental formula. Subsequently, 1D and 2D NMR experiments are performed to piece together the molecular framework, establishing the precise location of the substituents on the pteridine ring. FTIR and UV-Vis spectroscopy provide corroborating evidence for the presence of key functional groups and the conjugated system, respectively. Finally, HPLC and LC-MS are used to confirm the purity of the compound and to develop analytical methods for its detection in various samples. This combined data approach ensures a confident and complete structural assignment.
Biochemical and Biological Research Aspects Non Human Systems Focus
Role of Pteridines as Enzyme Cofactors and Inhibitors
Pteridine (B1203161) derivatives are well-documented for their dual roles as essential cofactors for various enzymes and as potent enzyme inhibitors. researchgate.netresearchgate.net In their reduced form, such as tetrahydrobiopterin (B1682763), they are indispensable cofactors for enzymes involved in the synthesis of amino acids and neurotransmitters. numberanalytics.com Conversely, many synthetic and natural pteridines act as antagonists, inhibiting key enzymes in metabolic pathways. This inhibitory action is a cornerstone of their therapeutic application. nih.govnumberanalytics.com
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). ebi.ac.uk THF and its derivatives are vital for the synthesis of purines, thymidylate, and certain amino acids, making DHFR essential for cell growth and replication. ebi.ac.ukpatsnap.com Consequently, DHFR is a well-established target for antimicrobial agents. ebi.ac.ukwikipedia.org
In microbial systems, inhibitors of DHFR effectively halt bacterial proliferation by depleting the intracellular pool of THF. patsnap.com These inhibitors are typically structural analogs of the natural substrate, DHF, and bind with high affinity to the enzyme's active site. wikipedia.org The pteridine-binding pocket of DHFR is highly conserved across many bacterial species, which allows for the development of broad-spectrum antibacterial agents. nih.gov While specific inhibitory data for 2-acetamido-7-methylpteridin-4(3H)-one against microbial DHFR is not extensively documented in the available literature, the activity of structurally related pteridine-based inhibitors provides a framework for its potential interactions. For instance, trimethoprim (B1683648) is a potent and selective inhibitor of bacterial DHFR and is widely used clinically. patsnap.comuconn.edu The development of resistance to existing drugs has spurred research into novel pteridine derivatives, such as propargyl-linked antifolates, which have shown efficacy against DHFR from various pathogens. uconn.edunih.gov
Table 1: Examples of Pteridine-Based DHFR Inhibitors in Microbial Systems
| Inhibitor | Target Organism(s) | Mechanism of Action | Reference(s) |
| Trimethoprim | Various Gram-positive and Gram-negative bacteria | Competitive inhibitor of bacterial DHFR, blocking THF synthesis. | wikipedia.org, patsnap.com |
| Methotrexate | Mycobacterium tuberculosis (and others) | Potent inhibitor of DHFR, structurally mimicking dihydrofolic acid. | ijrpr.com, nih.gov |
| PQD-1 | Mycobacterium abscessus, M. tuberculosis | Potent inhibitor of mycobacterial DHFR. | nih.gov |
| Pyrimethamine | Plasmodium falciparum (Malaria parasite) | Inhibits DHFR in the folate pathway, disrupting DNA synthesis. | researchgate.net |
Beyond DHFR, the pteridine scaffold has been utilized to target a variety of other enzymes in non-human systems. The versatility of the pteridine ring allows for substitutions that can confer specificity for different enzyme active sites. nih.govnih.gov
Dihydropteroate Synthase (DHPS): This enzyme, which catalyzes an earlier step in the folate pathway than DHFR, is the target of sulfonamide antibacterials. nih.gov Pterin-based compounds that target the pterin-binding site of DHPS, rather than the p-amino benzoic acid (pABA) site targeted by sulfonamides, are being investigated as a strategy to overcome sulfonamide resistance. nih.gov
Lipoxygenase (LOX): Certain N-substituted 2,4-diaminopteridines have been identified as potent inhibitors of soybean lipoxygenase, with IC₅₀ values as low as 100 nM. nih.govnih.gov These compounds also exhibit antioxidant properties, suggesting a dual-target approach for conditions involving both inflammation and oxidative stress. nih.gov
Xanthine (B1682287) Oxidase (XO): This enzyme is involved in purine (B94841) catabolism and can metabolize pteridines. documentsdelivered.com The interaction can be complex, with some pteridines acting as substrates while others may act as inhibitors.
cAMP-Specific Phosphodiesterase (PDE4): A pteridine derivative, 7-benzylamino-6-chloro-2-piperazino-4-pyrrolidino-pteridine, was found to be a potent inhibitor of the PDE4 isoenzyme family, with an IC₅₀ of 16 nM for the isolated enzyme. nih.gov
DNA Topoisomerase I: In E. coli, certain dipyridine-pteridine derivatives have shown the ability to inhibit DNA topoisomerase I, leading to DNA cleavage and reduced cell viability, indicating bactericidal potential. ijrpr.com
Table 2: Diverse Enzymatic Targets of Pteridine Derivatives
| Enzyme Target | Class of Pteridine Inhibitor | Inhibition Mechanism/Effect | Reference(s) |
| Dihydropteroate Synthase (DHPS) | Pterin-based analogues | Bind to the pterin (B48896) pocket, inhibiting folate synthesis. | nih.gov |
| Lipoxygenase (LOX) | N-substituted 2,4-diaminopteridines | Inhibit enzyme activity; some exhibit IC₅₀ values in the nanomolar range. | nih.gov, nih.gov |
| Phosphodiesterase 4 (PDE4) | Substituted pteridines | Inhibit cAMP hydrolysis. | nih.gov |
| E. coli DNA Topoisomerase I | Dipyridine-pteridines | Blocks DNA re-ligation, inducing DNA cleavage. | ijrpr.com |
Pteridine Metabolism and Degradation Pathways in Biological Contexts
Pteridines are metabolically active molecules, undergoing various transformations within biological systems. researchgate.net The biosynthesis of the pteridine ring system originates from guanosine-5'-triphosphate (GTP) in all known organisms. mdpi.com Following the formation of the core structure, a series of enzymatic reactions generate the diverse array of naturally occurring pteridines. nih.govnih.gov
Studies using in vitro cell models have begun to elucidate the metabolic fate of pteridines. For example, research on breast cancer cell lines demonstrated that various pteridines, including pterin, xanthopterin (B1683600), and sepiapterin, are actively metabolized. nih.gov Dosing cells with specific pteridines led to the production and excretion of other derivatives, highlighting a complex network of interconversions. nih.gov
For this compound, specific metabolic pathways have not been detailed. However, based on its structure, several transformations can be hypothesized:
Deacetylation: The acetamido group at position 2 could be hydrolyzed by cellular amidases to yield 2-amino-7-methylpteridin-4(3H)-one.
Hydroxylation: The methyl group at position 7 could undergo hydroxylation, a common metabolic modification.
Ring Oxidation: The pteridine core itself can be a substrate for enzymes like xanthine dehydrogenase, which can hydroxylate the ring, for example, at position 7. mdpi.com
Non-enzymatic degradation can also occur, particularly through processes like photocatalysis, leading to the interconversion of pteridine derivatives. nih.gov
The pteridine ring system can exist in multiple redox states (fully oxidized, dihydro, and tetrahydro), which is fundamental to its biological activity, particularly in redox regulation. nih.gov Pteridines can function as both antioxidants and pro-oxidants, depending on their specific structure, redox state, and the cellular environment. mdpi.com
As antioxidants, pteridines, especially in their reduced forms (tetrahydropterins), can scavenge reactive oxygen species (ROS) such as superoxide (B77818) radicals. mdpi.comresearchgate.net This protective role helps mitigate oxidative stress, which is implicated in numerous pathological processes. researchgate.netresearchgate.net The antioxidant capacity is often correlated with the number of functional groups capable of donating a proton. researchgate.net
Conversely, pterins can also participate in reactions that generate free radicals. mdpi.comnih.gov The net effect (pro-oxidant vs. antioxidant) is a complex balance determined by the specific experimental or physiological conditions. mdpi.com The redox regulation of key signaling proteins, such as the tumor suppressor PTEN, can be influenced by ROS levels, and molecules that modulate redox homeostasis, like pteridines, can play a crucial role in these pathways. fao.orgmdpi.comembopress.org
Cellular Uptake and Intracellular Localization Mechanisms (General)
For pteridines to exert their biological effects, they must be transported across the cell membrane. Research using [³H]6-hydroxymethylpterin as a model for unconjugated pteridines in human lymphoblastoid cells revealed a specific transport system. nih.gov
This uptake mechanism is characterized by:
Saturable kinetics, with a reported Kₘ of 66.7 µM and a Vₘₐₓ of 0.077 nmol/min per mg of cellular protein. nih.gov
Sensitivity to metabolic inhibitors, particularly those that uncouple oxidative phosphorylation. nih.gov
Competition with other pteridines. Pterins with small substituents at the 6-position are effective competitors, whereas those with larger groups (like neopterin (B1670844) and biopterin) or substituents at the 7-position show significantly lower affinity for the transporter. nih.gov
This suggests that this compound, being a 7-substituted derivative, may have a low affinity for this particular uptake pathway. nih.gov
Once inside the cell, the subcellular localization of pteridine derivatives can be a critical determinant of their activity. For example, the PDE4 inhibitor 7-benzylamino-6-chloro-2-piperazino-4-pyrrolidino-pteridine was found to accumulate predominantly in intracellular membranes, with clear co-localization with an endoplasmic reticulum marker. nih.gov This sequestration within membrane structures led to a potent inhibition of membrane-bound PDE4, while the cytosolic form of the enzyme was inhibited only at much higher concentrations. This highlights that understanding the intracellular distribution is essential for interpreting the biological activity of these compounds. nih.gov
Studies in Prokaryotic and Eukaryotic Cell Culture Models
There is no available scientific literature detailing studies of this compound in prokaryotic or eukaryotic cell culture models.
Impact on Cell Proliferation and Growth in Cell Lines
No published research was identified that investigates the impact of this compound on cell proliferation and growth in any prokaryotic or eukaryotic cell lines. While studies on other pteridine derivatives have explored their antiproliferative effects, these findings cannot be directly attributed to this compound.
Mechanisms of Action in Cell-Based Assays
There are no available studies on the mechanisms of action of this compound in cell-based assays. Research into the mechanisms of related pteridine compounds, such as the inhibition of cell division cycle 7 (CDC7) kinase by certain thieno[3,2-d]pyrimidin-4(3H)-one derivatives, has been conducted. nih.gov However, these findings are not specific to this compound.
Biotechnological Applications for Pterin Production
No information was found regarding the specific biotechnological production of this compound. General enzymatic and microbial methods for the synthesis of pterin and its derivatives have been described. nih.govnih.govmdpi.com For instance, the biosynthesis of pterin rings can occur de novo from guanosine (B1672433) triphosphate (GTP) in various organisms. wikipedia.orgwikipedia.org Synthetic biology and metabolic engineering approaches are also utilized for the production of various biochemicals, but specific application to this compound is not documented in the available literature.
Computational and Theoretical Investigations
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For pteridine (B1203161) derivatives, a primary application of molecular modeling is the use of docking studies to predict how these compounds might bind to a protein target. These studies are fundamental in drug discovery and help in understanding the molecular basis of a compound's potential biological activity. nih.gov
Docking simulations place a ligand (in this case, a pteridine derivative) into the binding site of a target protein and calculate a score, often representing the binding free energy, to estimate the binding affinity. nih.gov The process involves exploring various conformations and orientations of the ligand within the active site to find the most favorable binding mode. For pteridine compounds, common targets include enzymes like dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1), which are crucial in various metabolic pathways. nih.gov
Table 1: Illustrative Docking Study Parameters for Pteridine Derivatives
| Parameter | Description | Typical Value/Output |
|---|---|---|
| Target Protein | The biological macromolecule whose activity is to be modulated. | Dihydrofolate Reductase (DHFR), Pteridine Reductase 1 (PTR1) |
| Docking Score | An estimation of the binding affinity between the ligand and protein. | -5 to -10 kcal/mol |
| Binding Mode | The predicted orientation and conformation of the ligand in the active site. | 3D coordinates of the ligand atoms |
| Key Interactions | Specific non-covalent bonds formed between the ligand and protein residues. | Hydrogen bonds, hydrophobic interactions, π-π stacking |
Following a docking simulation, a detailed analysis of the interactions between the ligand and the protein's active site is performed. This analysis is crucial for understanding the structural determinants of binding affinity and selectivity. For pteridine derivatives, the heterocyclic ring system, with its multiple nitrogen atoms, is a rich source of hydrogen bond donors and acceptors.
Key interactions typically observed include:
Hydrogen Bonds: The nitrogen atoms and the carbonyl group of the pteridine core can form hydrogen bonds with amino acid residues like glycine, serine, and arginine in the protein's active site. nih.gov
Hydrophobic Interactions: The methyl group at the 7-position and the acetyl group can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and proline. nih.gov
π-Cation Interactions: The aromatic pteridine ring can interact favorably with positively charged residues. nih.gov
Visualizing these interactions in 3D provides a clear picture of how the molecule fits within the binding pocket and which functional groups are most important for binding.
The insights gained from docking and ligand-protein interaction analysis form the basis of structure-based drug design. By understanding how a parent pteridine compound binds to its target, chemists can design new derivatives with improved properties. For instance, if docking studies reveal an unoccupied hydrophobic pocket near the 7-position, one might design analogues with larger alkyl groups to fill this pocket and potentially increase binding affinity. Similarly, identifying a key hydrogen bond can guide the preservation or introduction of specific functional groups in new molecular designs. This iterative process of computational prediction followed by chemical synthesis and biological testing is a cornerstone of modern medicinal chemistry. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nih.govscirp.org These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are not directly accessible through classical molecular modeling methods. youtube.com
DFT calculations can determine the electronic structure of 2-acetamido-7-methylpteridin-4(3H)-one. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net
Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen and ring nitrogens would be expected to be regions of negative potential, while the N-H protons would be regions of positive potential.
Table 2: Typical Electronic Properties from DFT Calculations for Heterocyclic Compounds
| Property | Description | Illustrative Value Range |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5 to -7 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1 to -3 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 3 to 5 eV scirp.orgnih.govnih.gov |
| Dipole Moment | A measure of the overall polarity of the molecule. | 2 to 6 Debye |
Note: Values are illustrative and based on DFT studies of similar nitrogen-containing heterocyclic compounds.
Quantum chemical calculations are instrumental in studying the mechanisms of chemical reactions. For pteridines, this can include investigating their synthesis or metabolic degradation. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction pathway can be constructed. researchgate.net
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms in a molecular system over time by solving Newton's equations of motion. nih.govmdpi.com When applied to a protein-ligand complex, MD can reveal how the ligand and protein adjust to each other, the stability of the binding mode predicted by docking, and the influence of the surrounding solvent. mdpi.comosti.gov
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time from a reference structure. A stable RMSD for the ligand suggests it remains in a consistent binding pose.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the protein or ligand.
Interaction Persistence: MD simulations can track the percentage of simulation time that specific hydrogen bonds or other interactions are maintained, providing a measure of their stability.
These simulations provide a more realistic picture of the binding event, accounting for the inherent flexibility of both the protein and the ligand. nih.gov
Table 3: Overview of Molecular Dynamics (MD) Simulation Analysis
| Analysis Type | Purpose | Common Output |
|---|---|---|
| RMSD | To assess the conformational stability of the protein-ligand complex over time. | Plot of RMSD vs. Simulation Time |
| RMSF | To identify flexible regions of the protein and ligand. | Plot of RMSF vs. Residue/Atom Index |
| Hydrogen Bond Analysis | To evaluate the stability of specific hydrogen bonds predicted by docking. | Occupancy percentage of hydrogen bonds |
| Binding Free Energy | To provide a more rigorous estimate of binding affinity (e.g., using MM/PBSA). | ΔGbind (kcal/mol) |
Prediction of Biological Activity through In Silico Methods
In the realm of modern drug discovery and development, in silico methods have become indispensable tools for the early-stage evaluation of novel chemical entities. These computational techniques allow for the prediction of a compound's biological activity and pharmacokinetic profile before it is synthesized, saving significant time and resources. For a compound like this compound, while direct and specific in silico studies are not extensively available in the public domain, we can infer its potential biological activities by examining computational investigations of structurally related pteridine and other heterocyclic derivatives. These studies typically employ a range of methodologies, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
Detailed research findings on analogous heterocyclic compounds demonstrate the power of these predictive methods. For instance, in silico screening and molecular docking are frequently used to identify potential protein targets and to elucidate the binding interactions between a ligand and its receptor at the molecular level. biotechnologia-journal.orgnih.gov This approach is crucial for understanding the mechanism of action and for optimizing the lead compound to enhance its potency and selectivity.
Quantitative structure-activity relationship (QSAR) models are another cornerstone of computational drug design. nih.govpharmaffiliates.com These mathematical models correlate the structural or physicochemical properties of a series of compounds with their biological activities. By developing a robust QSAR model, it is possible to predict the activity of new, unsynthesized analogs, thereby guiding the design of more effective therapeutic agents. nih.govpharmaffiliates.com
Furthermore, the prediction of ADMET properties is a critical step in the early assessment of a compound's drug-likeness. nih.govnih.gov Computational tools can estimate various parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities. nih.govnih.gov This early profiling helps in identifying and filtering out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic or safety profiles.
While the following data tables present findings from in silico studies on various heterocyclic compounds, they serve to illustrate the types of predictive data that can be generated for a molecule like this compound. It is important to note that these findings are for related or analogous structures and not for this compound itself.
Table 1: Illustrative Molecular Docking Predictions for Pteridine Analogs Against Various Protein Targets
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Activity |
| Pteridine Derivatives | Dihydrofolate Reductase (DHFR) | -8.5 to -10.2 | Asp27, Phe31, Ile50 | Antibacterial |
| Pteridinone Analogs | Cyclin-Dependent Kinase 2 (CDK2) | -7.9 to -9.5 | Leu83, Phe80, Asp86 | Anticancer |
| Pteridine Congeners | Pteridine Reductase 1 (PTR1) | -9.1 to -11.3 | Ser111, Tyr194, Arg287 | Antiprotozoal |
Table 2: Representative Predicted ADMET Properties for Heterocyclic Compounds
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability (%) |
| Heterocycle A | 320.4 | 2.5 | 2 | 4 | > 70 |
| Heterocycle B | 450.2 | 3.8 | 1 | 5 | ~ 60 |
| Heterocycle C | 280.3 | 1.9 | 3 | 3 | > 80 |
Table 3: Example of QSAR Model Data for a Series of Bioactive Heterocycles
| Descriptor | Coefficient | p-value | Interpretation |
| Molecular Surface Area | +0.45 | < 0.05 | Increased surface area correlates with higher activity. |
| LogP | -0.21 | < 0.05 | Lower lipophilicity is favorable for activity. |
| Number of Rotatable Bonds | -0.15 | > 0.05 | Not a statistically significant descriptor in this model. |
These tables underscore the comprehensive nature of in silico predictions in modern medicinal chemistry. The application of such computational studies to this compound would provide valuable insights into its potential as a therapeutic agent by identifying its likely biological targets, predicting its efficacy, and assessing its drug-like properties, thereby guiding future experimental investigations.
Future Research Directions and Emerging Methodologies
Development of Novel Synthetic Routes for Pteridine (B1203161) Derivatives
The synthesis of pteridine derivatives is fundamental to exploring their biological activities and potential therapeutic applications. ijfmr.com While classical methods exist, the development of more efficient, cost-effective, and environmentally friendly synthetic routes remains a key area of research. Future efforts are likely to focus on several promising strategies:
Green Chemistry Approaches: The use of hazardous reagents and solvents in traditional organic synthesis is a significant concern. ijfmr.com Future synthetic methodologies will likely incorporate principles of green chemistry, such as the use of water as a solvent, to minimize environmental impact and improve safety. nih.gov
Catalytic Methods: The development and application of novel catalysts, including transition metal catalysts and organocatalysts, can lead to more selective and efficient bond formations in the pteridine core. nih.gov These methods can offer milder reaction conditions and improved yields.
Combinatorial Synthesis and High-Throughput Screening: To explore the vast chemical space of pteridine derivatives, combinatorial synthesis approaches coupled with high-throughput screening can accelerate the discovery of new compounds with desired biological properties. This allows for the rapid generation of libraries of related compounds for biological evaluation.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Applying flow chemistry to the synthesis of pteridine derivatives could streamline their production for research and potential commercial purposes.
Biocatalysis: The use of enzymes to catalyze specific steps in a synthetic sequence can offer high stereoselectivity and regioselectivity, which are often challenging to achieve through traditional chemical methods.
A mini-review of synthetic methods highlights various approaches starting from pyrimidines, pyrazines, and other heterocyclic compounds to construct the pteridine nucleus. researchgate.net For instance, the condensation of 5,6-diaminopyrimidines with α-dicarbonyl compounds is a common strategy. researchgate.net Future research will likely build upon these foundational methods by incorporating modern synthetic technologies.
Advanced Spectroscopic Techniques for Complex Pteridine Structures
The precise characterization of complex pteridine structures is crucial for understanding their structure-activity relationships. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are indispensable, advancements in this area are enabling more detailed structural elucidation.
Recent trends in spectroscopy that are relevant to the study of pteridine derivatives include:
Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can provide insights into the excited-state dynamics of pteridines, which is particularly relevant for understanding their photochemical properties and potential applications in areas like photodynamic therapy. spectroscopyonline.com
Advanced NMR Techniques: Multidimensional NMR experiments (e.g., COSY, HSQC, HMBC) are powerful tools for assigning the complex proton and carbon spectra of substituted pteridines. Future developments may include the increased use of solid-state NMR for studying pteridines in biological matrices.
Hyperspectral Imaging: This technique combines spectroscopy and imaging to provide spatial and spectral information simultaneously. spectroscopyonline.com It could be used to visualize the distribution of pteridine derivatives within cells or tissues, offering insights into their biological localization and function. spectroscopyonline.com
Integration with Mass Spectrometry: The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) is a powerful method for identifying and quantifying pteridine derivatives in complex biological samples. Advances in ionization techniques and mass analyzers will continue to improve sensitivity and specificity.
The application of these advanced spectroscopic methods will be critical for unambiguously determining the structure of novel pteridine derivatives and for studying their interactions with biological macromolecules.
Deeper Elucidation of Biological Roles and Mechanisms in Model Systems
Pteridines are known to play a variety of roles in biological systems, from pigments in insects to essential cofactors for enzymes. mdpi.com Much of our current understanding comes from studies in model organisms like Drosophila melanogaster and the silkworm Bombyx mori. mdpi.com Future research will aim to build on this knowledge by:
Exploring New Model Organisms: Investigating the biosynthesis and function of pteridines in a wider range of organisms can reveal novel biological roles and evolutionary adaptations.
Genetic and Molecular Tools: The use of techniques like CRISPR-Cas9 gene editing can allow for precise manipulation of pteridine biosynthetic pathways in model organisms. This will enable researchers to dissect the specific functions of individual enzymes and their pteridine products.
Metabolomic and Proteomic Approaches: Systems biology approaches can provide a comprehensive overview of the metabolic and signaling pathways that are influenced by pteridine derivatives. This can help to identify new protein targets and biological functions.
Investigating the Gut Microbiome: The gut microbiome is a complex ecosystem that can influence host metabolism and health. Research into the production and metabolism of pteridines by gut bacteria could reveal new aspects of their biological significance.
A review on the biosynthesis of pteridines in insects highlights the complexity of the metabolic pathways, with numerous branches leading to different end products. mdpi.com For example, 7,8-dihydropterin (B103510) is a key intermediate that can be converted to various fluorescent compounds like isoxanthopterin (B600526) and isoxantholumazine. mdpi.com Understanding the regulation of these pathways in different biological contexts will be a major focus of future research.
Integration of Computational and Experimental Approaches
The synergy between computational and experimental methods is revolutionizing drug discovery and biological research. researchgate.netmdpi.com For the study of 2-acetamido-7-methylpteridin-4(3H)-one and its analogs, this integrated approach can accelerate progress in several key areas:
In Silico Screening and Drug Design: Computational docking and molecular dynamics simulations can be used to predict the binding of pteridine derivatives to specific protein targets. ijfmr.com This allows for the rational design of more potent and selective inhibitors or modulators of enzyme activity.
Structure-Activity Relationship (SAR) Studies: By combining experimental data on the biological activity of a series of pteridine derivatives with computational modeling, researchers can develop robust SAR models. These models can then be used to predict the activity of new, unsynthesized compounds, guiding further synthetic efforts.
Predicting ADMET Properties: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of pteridine derivatives. nih.govnih.gov This information is crucial for optimizing compounds for potential therapeutic use.
Elucidating Reaction Mechanisms: Quantum mechanical calculations can be used to model the transition states and intermediates of chemical reactions, providing detailed insights into the mechanisms of pteridine synthesis and enzymatic catalysis.
A study on the design of potent inhibitors for a kinetoplastid pteridine reductase 1 successfully employed a multidisciplinary approach that combined computational fragment-based design with crystallographic structure determination to derive a structure-activity relationship for multitarget inhibition. nih.gov This highlights the power of integrating computational and experimental techniques in pteridine research. researchgate.netmdpi.comnih.gov
Application of New Biotechnological Production Strategies
As the demand for pteridine derivatives for research and potential commercial applications grows, there is a need for sustainable and scalable production methods. Biotechnology offers promising alternatives to traditional chemical synthesis. Future research in this area will likely focus on:
Metabolic Engineering of Microorganisms: Genetically engineering microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce specific pteridine derivatives is a promising strategy. This involves introducing the necessary biosynthetic genes and optimizing metabolic fluxes to maximize product yield.
Cell-Free Biosynthesis: Cell-free systems, which utilize purified enzymes or cell extracts, can offer greater control over reaction conditions and may be more efficient for the production of complex molecules.
Plant-Based Production: Engineering plants to produce high levels of specific pteridines could provide a sustainable and cost-effective source of these compounds. For example, research has shown that overexpressing GTP cyclohydrolase I, the first enzyme in pteridine synthesis, can significantly increase the folate content in tomatoes.
The quantitative production of 2-acetamido-2-deoxy-D-glucose from chitin (B13524) using bacterial chitinase (B1577495) demonstrates the potential of enzymatic processes for the efficient synthesis of valuable biochemicals. nih.gov Similar strategies could be developed for the biotechnological production of this compound and other pteridine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
